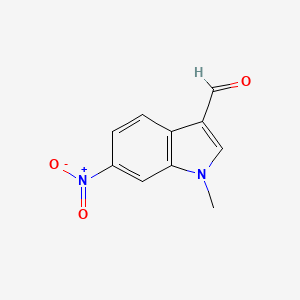

1-methyl-6-nitro-1H-indole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-nitroindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-5-7(6-13)9-3-2-8(12(14)15)4-10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPLOWKMCQBADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 6 Nitro 1h Indole 3 Carbaldehyde

Direct Functionalization Approaches on Indole (B1671886) Carbaldehyde Precursors

This strategy begins with an indole-3-carbaldehyde scaffold and introduces the required methyl and nitro groups in subsequent steps. The order of these functionalization steps—nitration followed by methylation or vice versa—defines the specific synthetic route.

A logical approach to the target molecule is the direct nitration of 1-methyl-1H-indole-3-carbaldehyde. This electrophilic aromatic substitution reaction targets the benzene (B151609) ring of the indole system, as the pyrrole (B145914) ring is somewhat deactivated by the electron-withdrawing carbaldehyde group at the C-3 position.

The nitration of 1-methyl-1H-indole-3-carbaldehyde is not entirely regioselective and typically yields a mixture of isomeric products. Research has shown that when 1-methyl-1H-indole-3-carbaldehyde is nitrated using a mixture of nitric acid and acetic acid, a combination of 4-nitro and 6-nitro isomers is formed. ekb.eg In contrast, the nitration of the parent 1H-indole-3-carbaldehyde with nitric and sulfuric acid gives a mixture of the 5-nitro and 6-nitro isomers. ekb.eg

The directing influence of the substituents on the indole ring governs the position of nitration. The C3-aldehyde group is deactivating, which generally directs electrophilic substitution to the benzene portion of the molecule. stackexchange.com The N-methyl group is activating. The interplay of these electronic effects results in substitution primarily at the C-4 and C-6 positions of the benzene ring. ekb.eg The separation of these isomers is a necessary subsequent step to isolate the desired 6-nitro product.

The outcome of the nitration reaction, including yield and isomer ratio, is highly dependent on the chosen conditions and reagent system. A documented method for the nitration of 1-methyl-1H-indole-3-carbaldehyde involves using a mixture of nitric acid (d, 1.37) and glacial acetic acid at 80°C for one hour. ekb.eg

Optimization can be explored through various means. Temperature control is crucial; for instance, in the nitration of related indolo[3,2-b]carbazoles, decreasing the reaction temperature to –20°C was found to improve the regioselectivity. beilstein-journals.org The choice of the nitrating agent is another key variable. While mixed acids (HNO₃/H₂SO₄) are common, other systems can offer milder conditions and different selectivity. beilstein-journals.org Acetyl nitrate (B79036), generated in situ, is one such alternative. beilstein-journals.org More modern, non-acidic methods have also been developed for indole nitration, such as using trifluoroacetyl nitrate (CF₃COONO₂) produced from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, which allows the reaction to proceed under metal-free and non-acidic conditions. nih.govrsc.orgrsc.org

| Nitrating System | Typical Substrate | Conditions | Key Features | Reference |

|---|---|---|---|---|

| HNO₃ / Acetic Acid | 1-Methyl-1H-indole-3-carbaldehyde | 80°C, 1h | Yields a mixture of 4-nitro and 6-nitro isomers. | ekb.eg |

| Acetyl Nitrate | Indolo[3,2-b]carbazoles | -20°C | Can improve regioselectivity at lower temperatures. | beilstein-journals.org |

| Ammonium Tetramethylnitrate / Trifluoroacetic Anhydride | N-Boc Indole | Sub-room temperature | Mild, non-acidic, and metal-free conditions. Highly regioselective for the 3-position in unsubstituted indoles. | nih.govrsc.org |

| HNO₃ / H₂SO₄ | Toluene | 65°C, 15 min residence time (flow reactor) | Standard strong acid system, adaptable to continuous flow processes for safety and control. | beilstein-journals.org |

An alternative direct functionalization route involves reversing the order of the steps: first, the nitration of 1H-indole-3-carbaldehyde to produce 6-nitro-1H-indole-3-carbaldehyde, followed by the methylation of the indole nitrogen. This pathway avoids the issue of separating regioisomers from the nitration of the N-methylated precursor, provided the initial nitration is selective for the 6-position.

The N-methylation of 6-nitro-1H-indole-3-carbaldehyde can be accomplished using a standard and effective procedure. nih.gov The indole nitrogen is first deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF). nih.gov The resulting anionic indole is then treated with a methylating agent, typically methyl iodide (CH₃I), to yield the final product, 1-methyl-6-nitro-1H-indole-3-carbaldehyde. nih.gov More recent advancements include methods for the direct reductive N-methylation of nitro compounds using catalysts, which combine the reduction of the nitro group and N-methylation into a single conceptual strategy, though this is more applicable for producing N-methyl amines rather than preserving the nitro group. nih.govrsc.org

Nitration of N-Methyl-1H-indole-3-carbaldehyde

Stepwise Construction of the Indole Nucleus

Instead of modifying a pre-formed indole ring, the target compound can be built from acyclic precursors. The Fischer indole synthesis is the most prominent and historically significant method for this type of construction. wikipedia.org

The Fischer indole synthesis is a versatile reaction that produces an indole from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org To synthesize this compound, this method requires a specifically pre-functionalized phenylhydrazine and a suitable carbonyl partner.

The key starting materials for this specific target would be:

(4-Nitro-1-methylphenyl)hydrazine: This precursor contains the N-methyl group and the C-6 nitro group in the correct positions relative to the eventual indole nitrogen.

A three-carbon aldehyde equivalent: A carbonyl compound that can generate the C2-C3 bond and the C3-aldehyde functionality is required. Suitable candidates include glyceraldehyde or pyruvaldehyde (methylglyoxal).

The reaction proceeds by first forming a phenylhydrazone between the hydrazine (B178648) and the carbonyl compound. mdpi.com This intermediate, under the influence of an acid catalyst (such as acetic acid, sulfuric acid, or Lewis acids), undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgmdpi.com The use of nitro-substituted phenylhydrazines in Fischer indole syntheses has been successfully demonstrated. mdpi.comnih.gov

| Precursor 1 (Hydrazine) | Precursor 2 (Carbonyl) | Acid Catalyst (Example) | Product | Reference |

|---|---|---|---|---|

| (4-Nitro-1-methylphenyl)hydrazine | Glyceraldehyde or Pyruvaldehyde | Acetic Acid, H₂SO₄, or Lewis Acids | This compound | wikipedia.orgmdpi.comnih.gov |

Related Annulation and Cyclization Reactions

While direct annulation methods to form the pre-substituted this compound are not commonly documented, the indole nucleus itself is frequently constructed through various cyclization strategies. Furthermore, the title compound and its close analogs are potent substrates for subsequent cyclization reactions due to the electron-withdrawing nature of the nitro and aldehyde groups, which activates the indole ring for specific transformations.

Indole Synthesis via Reductive Annulation: A general and powerful strategy for synthesizing substituted indoles involves the cyclization of ortho-substituted nitroarenes. rsc.org For instance, a cascade reaction sequence beginning with a Henry reaction (nitroaldol condensation) between a nitrobenzaldehyde derivative and a nitroalkane, followed by reductive annulation and deaminative aromatization, can yield complex indole structures. rsc.org This highlights a pathway where precursors with the requisite nitro-substitution are cyclized to form the indole core.

Cyclization Reactions of Activated Indoles: A compelling example of cyclization involves the analog, 1-methoxy-6-nitroindole-3-carbaldehyde. This compound undergoes regioselective nucleophilic substitution at the C2 position, a reaction not typically seen in unactivated indoles. clockss.orgnii.ac.jp When reacted with p-chlorophenoxyacetonitrile in the presence of a strong base like potassium tert-butoxide (KOtBu), a novel pyrimido[1,2-a]indole (B3349944) system is formed in significant yield. clockss.org

The proposed mechanism for this transformation involves several key steps:

The base generates an N-anion from p-chlorophenoxyacetonitrile.

This anion attacks the electron-deficient C2 position of the 1-methoxy-6-nitroindole-3-carbaldehyde.

An intramolecular cyclization occurs where the indole nitrogen anion attacks the cyano group of the newly introduced side chain.

Subsequent prototropy leads to the final, stable pyrimido[1,2-a]indole aromatic system. clockss.org

This type of reaction demonstrates how the functional groups on the target molecule can be exploited to build more complex, fused heterocyclic systems, which is a common strategy in medicinal chemistry.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact and improve safety and efficiency. For a multi-step synthesis of a compound like this compound, these principles can be applied to key transformations such as nitration and reduction.

Modernizing Nitration: The classic synthesis of the 6-nitroindole (B147325) core often involves harsh nitrating agents like a mixture of nitric acid and sulfuric acid, which pose significant safety and environmental hazards. ekb.eg A greener alternative involves the use of trifluoroacetyl nitrate (CF3COONO2), generated in situ from tetramethylammonium (B1211777) nitrate and trifluoroacetic anhydride. nih.gov This method proceeds under non-acidic and metal-free conditions, offering a milder and more environmentally friendly approach to the regioselective nitration of the indole ring. nih.gov

Catalytic and Flow-Chemistry Approaches: For synthetic routes that rely on the reduction of a nitro group, such as in reductive annulation pathways, green alternatives to traditional reducing agents are available. Continuous-flow chemistry using microreactors offers enhanced safety, efficiency, and scalability. beilstein-journals.org For example, the reduction of nitro derivatives can be achieved using trichlorosilane (B8805176) in a continuous-flow system, avoiding the use of hazardous metal hydrides or high-pressure hydrogenation. beilstein-journals.org

Biocatalysis presents another frontier for green synthesis. The Henry reaction, a key C-C bond-forming step in some indole syntheses, can be catalyzed by enzymes. rsc.orgrsc.org Studies on enzymatic nitroaldol reactions show that enzymes can operate in greener solvents like tert-butyl methyl ether (TBME) and that reaction parameters can be optimized for efficiency and enantioselectivity. rsc.org For example, the yield of a model Henry reaction was shown to be highly dependent on temperature and the water content of the solvent system, as detailed in the table below.

| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 20 | 82 | 94 |

| 30 | 85 | 93 |

| 40 | 90 | 92 |

| 50 | 88 | 90 |

This data illustrates that excellent yields and high enantioselectivity can be achieved under mild, enzyme-catalyzed conditions, representing a significant green improvement over traditional chemical methods.

Comparative Analysis of Synthetic Efficiencies and Scalability

The synthesis of this compound can be approached via several routes, each with distinct advantages and disadvantages regarding efficiency, regioselectivity, and potential for scale-up.

The primary synthetic routes are:

Route A: Vilsmeier-Haack formylation of pre-synthesized 1-methyl-6-nitro-1H-indole.

Route B: N-methylation of 6-nitro-1H-indole-3-carbaldehyde. The precursor is typically made by nitrating 1H-indole-3-carbaldehyde.

Route C: Direct nitration of 1-methyl-1H-indole-3-carbaldehyde.

A comparative analysis reveals significant differences:

Route A is often the most efficient and scalable. The Vilsmeier-Haack reaction is a robust and high-yielding method for introducing a formyl group at the C3 position of an activated indole ring. clockss.orgorgsyn.org The regioselectivity is excellent, avoiding the formation of unwanted isomers at this final stage.

Route C is the least synthetically useful pathway for obtaining the pure target compound. The direct nitration of 1-methyl-1H-indole-3-carbaldehyde is known to produce a mixture of 4-nitro and 6-nitro isomers. ekb.eg The separation of these constitutional isomers is challenging, rendering this route inefficient and unsuitable for large-scale production where high purity is required.

The following table provides a summary of this comparative analysis.

| Route | Description | Key Advantage | Key Disadvantage | Scalability |

|---|---|---|---|---|

| A | Formylation of 1-methyl-6-nitro-1H-indole | High regioselectivity in the final step | Requires synthesis of the substituted indole precursor | Good |

| B | Methylation of 6-nitro-1H-indole-3-carbaldehyde | Utilizes a commercially available starting material (indole-3-carbaldehyde) | Initial nitration can lead to isomeric mixtures, requiring purification ekb.eg | Moderate |

| C | Nitration of 1-methyl-1H-indole-3-carbaldehyde | Direct functionalization of the N-methylated indole | Produces a mixture of 4-nitro and 6-nitro isomers, difficult to separate ekb.eg | Poor |

Role As a Synthetic Building Block for Advanced Molecular Architectures

Precursor for Substituted Indole (B1671886) Derivatives and Analogs

The inherent reactivity of the indole ring, modulated by its substituents, makes 1-methyl-6-nitro-1H-indole-3-carbaldehyde an excellent starting point for creating highly functionalized indole scaffolds.

Research on the closely related analog, 1-methoxy-6-nitroindole-3-carbaldehyde, has demonstrated its utility as a versatile electrophile. doi.orgresearchgate.netnii.ac.jp This compound reacts regioselectively at the C2 position with a variety of nucleophiles, leading to the formation of 2,3,6-trisubstituted indole derivatives. researchgate.netnii.ac.jp This reactivity is attributed to the influence of the 1-methoxy group. While specific studies on the 1-methyl analog were not found in the search results, the principles of this transformation are highly relevant. The aldehyde at C3 and the nitro group at C6 are maintained, while a new substituent is introduced at the C2 position, yielding a trisubstituted indole core that is central to many complex chemical structures.

Table 1: Nucleophilic Substitution for the Synthesis of 2,3,6-Trisubstituted Indoles (Based on 1-Methoxy Analog)

| Nucleophile Type | Reagent Example | Resulting C2-Substituent |

| Carbon Nucleophiles | Grignard Reagents (e.g., MeMgBr) | Alkyl (e.g., -CH₃) |

| Carbon Nucleophiles | Organolithium Reagents | Alkyl/Aryl |

| Heteroatom Nucleophiles | Amines | Amino groups |

| Heteroatom Nucleophiles | Thiols | Thioethers |

This data is illustrative of the reactivity of the closely related 1-methoxy-6-nitroindole-3-carbaldehyde and is expected to be comparable for the 1-methyl analog.

Indole alkaloids are a major class of natural products known for their structural diversity and potent biological activities. rsc.orgencyclopedia.pub Indole-3-carboxaldehydes are frequently used as precursors in the synthesis of these complex molecules. researchgate.netresearchgate.net The aldehyde group can participate in reactions such as Wittig, Horner-Wadsworth-Emmons, or Henry reactions to extend the side chain at the C3 position, a key step in building the intricate frameworks of many alkaloids. researchgate.net Furthermore, the C6-nitro group on this compound can be chemically modified, for instance, by reduction to an amino group, providing another point for diversification or for mimicking the substitution patterns found in natural alkaloids. Although direct synthesis of a named indole alkaloid from this compound is not detailed in the provided results, its structural features make it a prime candidate for such synthetic endeavors. researchgate.net

Intermediate in the Synthesis of Heterocyclic Ring Systems

The aldehyde functionality of this compound is a key handle for condensation reactions, allowing it to be integrated into various heterocyclic structures. This makes it a valuable intermediate for creating fused and appended ring systems.

Pyrimidines and their fused derivatives, such as thiazolopyrimidines, are important classes of heterocycles with a wide range of biological activities. The synthesis of these rings often involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a reagent containing a C-N-C fragment. Studies on the related 1-methoxy-6-nitroindole-3-carbaldehyde have shown it is applicable for preparing novel pyrimido[1,2-a]indole (B3349944) derivatives. researchgate.netnii.ac.jp Generally, an indole-3-carboxaldehyde (B46971) can react with active methylene (B1212753) compounds in multicomponent reactions to form substituted pyrimidines. nih.gov For instance, condensation with a β-ketonitrile and an amine source can lead to the formation of a pyrimidine (B1678525) ring fused or linked to the indole core. nih.gov Similarly, thiazolopyrimidine synthesis can be achieved through reactions involving thiourea (B124793) and an active methylene compound, where the indole-3-carboxaldehyde acts as the electrophilic component to build the pyrimidine portion of the fused system. ijnc.irias.ac.in

Quinolines and quinolinones are another class of heterocycles with significant pharmacological applications. Classic synthetic methods like the Friedländer and Skraup syntheses are used to construct the quinoline (B57606) core. organic-chemistry.orgiipseries.orgresearchgate.net In the context of the Friedländer synthesis, an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl. This compound could potentially serve as the carbonyl component in such a reaction. More directly, indole-3-carboxaldehydes have been reacted with anthranilamide to produce 2-(1H-indol-3-yl)quinazolin-4(3H)-ones, which are aza-analogs of quinolinones. nih.gov The reaction proceeds via condensation and subsequent cyclization, demonstrating the utility of the indole-3-aldehyde moiety in building these fused systems. nih.gov

Table 2: General Methods for Quinoline/Quinolinone Synthesis

| Synthesis Name | Key Reactants | Potential Role of Indole-3-Carbaldehyde |

| Friedländer Synthesis | o-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Carbonyl Component |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Precursor to the unsaturated carbonyl |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Carbonyl Component |

| Quinazolinone Synthesis | Anthranilamide + Aldehyde | Aldehyde Component nih.gov |

Pyrazole and triazole moieties are frequently incorporated into medicinal compounds. The synthesis of these five-membered heterocycles can be achieved using indole-3-carboxaldehyde as a starting material. For example, 1,3,5-trisubstituted pyrazoles can be formed through the reaction of chalcones with hydrazines; these chalcones can be prepared by the Claisen-Schmidt condensation of an indole-3-carboxaldehyde with a ketone. nih.gov Alternatively, the Vilsmeier-Haack reaction is a common method for producing pyrazole-4-carbaldehydes, which are themselves versatile intermediates. umich.edunih.gov

For triazole synthesis, the "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is prominent. nih.gov While this does not directly use the aldehyde, the indole scaffold can be modified to contain an azide (B81097) or alkyne group. More relevantly, indole-3-carbaldehyde can be used to synthesize Schiff bases which are then converted into 1,2,3-triazole derivatives. researchgate.net Research has also shown that NH-5-aminopyrazoles can react with indole-3-carboxaldehydes, catalyzed by Lewis acids like AlCl₃, to form heterobiaryl pyrazolo[3,4-b]pyridines, showcasing a pathway to complex fused systems. chim.it

Indazole Derivatives (from related indole-3-carbaldehydes)

A key transformation showcasing the utility of the indole-3-carbaldehyde scaffold is its conversion into indazole derivatives. Indazoles are considered important bioisosteres of indoles and are prominent in medicinal chemistry, particularly as kinase inhibitors. rsc.org A general and efficient method for converting substituted indoles into 1H-indazole-3-carboxaldehydes involves a nitrosation reaction under mild, slightly acidic conditions. rsc.org

This reaction proceeds via a multistep pathway initiated by the nitrosation of the indole's C3 position. The resulting oxime intermediate undergoes a ring-opening upon the addition of water, followed by a ring-closure to form the final 1H-indazole-3-carboxaldehyde. rsc.org This method has proven effective for both electron-rich and electron-deficient indoles, including nitro-substituted variants which are precursors to compounds structurally related to the title molecule. For instance, electron-poor indoles, such as those with nitro groups, typically require heating to around 80°C for the reaction to proceed to completion. rsc.org

An optimized procedure involves the reverse addition of the indole to a pre-formed nitrosating mixture of sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl), which minimizes side reactions like the formation of red-colored dimer byproducts. rsc.org The versatility of this transformation is highlighted by its application to various substituted indoles, demonstrating its potential for creating a library of functionalized indazole-3-carbaldehydes.

| Starting Indole | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 5-Bromo-1H-indole | NaNO₂, HCl, DMF/H₂O, 0°C, 2h | 5-Bromo-1H-indazole-3-carboxaldehyde | 94 |

| 6-Bromo-1H-indole | NaNO₂, HCl, DMF/H₂O, 0°C, 2h | 6-Bromo-1H-indazole-3-carboxaldehyde | 91 |

| 5-Nitro-1H-indole | NaNO₂, HCl, DMF/H₂O, 80°C, 6h | 5-Nitro-1H-indazole-3-carboxaldehyde | 81 |

| 6-Nitro-1H-indole | NaNO₂, HCl, DMF/H₂O, 80°C, 4h | 6-Nitro-1H-indazole-3-carboxaldehyde | 85 |

| 5-Methoxy-1H-indole | NaNO₂, HCl, DMF/H₂O, 0°C, 2h | 5-Methoxy-1H-indazole-3-carboxaldehyde | 91 |

Contributions to Chemical Library Synthesis for Screening and Discovery Research

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to numerous biological receptors. nih.gov Consequently, indole-3-carbaldehyde and its derivatives are ideal starting points for diversity-oriented synthesis (DOS) and the construction of chemical libraries for high-throughput screening. rsc.orgacs.org The goal of DOS is to efficiently generate a collection of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. acs.org

This compound is a particularly valuable precursor for such endeavors for several reasons:

Multiple Reaction Sites: The aldehyde group, the electron-deficient aromatic ring, and the potential for reactions at the C2 position allow for diversification at multiple points.

Multicomponent Reactions (MCRs): Indole-3-carbaldehydes are frequently employed in MCRs, which allow for the rapid assembly of complex molecules in a single step. rsc.org These reactions are highly efficient and atom-economical, making them ideal for library synthesis.

Scaffold Decoration: The core indole structure can be decorated with various functional groups through reactions like Knoevenagel condensation, Wittig reactions, and the formation of Schiff bases, each leading to a distinct class of compounds. rsc.org

For example, the aldehyde functionality allows for its use in the three-component Yonemitsu condensation with an active methylene compound and another indole molecule, leading to a diverse library of 3-substituted indole derivatives. youtube.com The electron-withdrawing nature of the nitro group on this compound can influence the reactivity and outcome of such reactions, providing access to unique chemical entities that might not be accessible from electron-rich indole precursors. This strategic positioning of functional groups makes it an asset for creating focused libraries aimed at specific biological targets where the electronic nature of the ligand is critical. The development of efficient, one-pot synthetic routes using indole-based building blocks facilitates the rapid generation of compound libraries necessary for accelerating drug discovery. rsc.org

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the aromatic ring will exhibit characteristic splitting patterns. The H-2 proton, a singlet, would be significantly deshielded. The protons H-4, H-5, and H-7 will show splitting patterns (doublets or doublet of doublets) influenced by the electron-withdrawing nitro group at the C-6 position. The N-methyl group protons will appear as a sharp singlet, typically around δ 3.90 ppm. bldpharm.com

Predicted ¹H NMR Data for 1-methyl-6-nitro-1H-indole-3-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CHO | ~10.0 | s |

| H-2 | >8.0 | s |

| H-7 | >8.0 | d |

| H-5 | >8.0 | d |

| H-4 | ~7.5 | d |

| N-CH₃ | ~3.9 | s |

Note: These are predicted values and may vary from experimental results.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the carbonyl carbon of the aldehyde group is expected at the most downfield position, typically around 185 ppm. The carbon atoms of the indole (B1671886) ring will resonate in the aromatic region (approximately 110-140 ppm), with their specific shifts influenced by the methyl and nitro substituents. The carbon of the N-methyl group will appear in the upfield region, around 33-34 ppm. bldpharm.comrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 |

| C-6 | >140 (due to NO₂) |

| C-3a | ~138 |

| C-2 | ~125 |

| C-7a | ~124 |

| C-4 | ~123 |

| C-5 | ~120 |

| C-3 | ~118 |

| C-7 | ~110 |

| N-CH₃ | ~34 |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and indole functionalities.

Key expected vibrational frequencies include a strong carbonyl (C=O) stretching band for the aldehyde at approximately 1650-1680 cm⁻¹. The N-O stretching vibrations of the nitro group are anticipated to appear as two strong bands, one symmetric and one asymmetric, in the regions of 1340-1360 cm⁻¹ and 1510-1530 cm⁻¹, respectively. The C-H stretching of the aldehyde group may be observed around 2820 and 2720 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the indole ring will also be present in the spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1650 - 1680 |

| Aldehyde | C-H stretch | 2820 and 2720 |

| Nitro | Asymmetric N-O stretch | 1510 - 1530 |

| Nitro | Symmetric N-O stretch | 1340 - 1360 |

| Aromatic | C=C stretch | 1450 - 1600 |

| Aromatic | C-H stretch | 3000 - 3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₈N₂O₃), the calculated molecular weight is approximately 204.18 g/mol . doi.org

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 204. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) leading to a fragment at m/z 175, and the loss of the nitro group (NO₂, 46 Da) resulting in a fragment at m/z 158. Further fragmentation of the indole ring system would also be observed. Studies on related nitroindole compounds have shown characteristic fragmentation pathways that would be analogous for this molecule.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 204 | [M]⁺ |

| 175 | [M - CHO]⁺ |

| 158 | [M - NO₂]⁺ |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound and for its preparative separation. While a specific, validated HPLC method for this compound is not detailed in the provided search results, a general approach can be outlined based on methods for similar indole derivatives. rsc.orgsigmaaldrich.com

A reverse-phase HPLC method would likely be employed, using a C18 column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase (the ratio of organic to aqueous components) would be optimized to achieve good separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance, which for indole derivatives is often in the range of 254-330 nm. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification and purity assessment.

General HPLC Parameters for Analysis

| Parameter | Typical Conditions |

| Column | C18, various dimensions |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV, 254-330 nm |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for the qualitative analysis of "this compound" and related compounds. It is primarily used to monitor the progress of chemical reactions, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents).

The polarity of the substituents on the indole ring significantly influences the retention factor (Rf) value. The presence of a polar nitro group (-NO2) and a moderately polar carbaldehyde group (-CHO) in "this compound" suggests that it will be a relatively polar compound. Therefore, a mobile phase of moderate to high polarity is generally required for its elution.

While specific Rf values for "this compound" are not extensively reported in the literature, typical solvent systems for related indole derivatives involve mixtures of a less polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org The progress of reactions involving indole derivatives is often monitored by TLC, with the consumption of starting materials and the appearance of product spots being visualized under UV light or by using a suitable staining agent. rsc.org

Table 1: Illustrative TLC Data for Indole Derivatives

| Compound/Mixture | Stationary Phase | Mobile Phase (v/v) | Detection Method | Observations |

| C-3 Formylation of Indoles | Silica Gel | Petroleum Ether/Ethyl Acetate (2:1) | UV Light | Monitoring of reaction completion. rsc.org |

| C-3 Thiocyanation of Indoles | Silica Gel | Petroleum Ether/Dichloromethane (1:5) | UV Light | Monitoring of reaction completion. rsc.org |

Column Chromatography

Column chromatography is an essential preparative technique for the purification of "this compound" from reaction mixtures. This method allows for the separation of the desired product from unreacted starting materials, byproducts, and isomeric impurities. The choice of the stationary phase and the eluent system is critical for achieving efficient separation.

For compounds in the polarity range of nitro-substituted indole-3-carbaldehydes, silica gel is the most commonly used stationary phase due to its versatility and effectiveness. The selection of the mobile phase is guided by preliminary TLC analysis. A solvent system that provides a good separation of spots on the TLC plate (with Rf values ideally between 0.2 and 0.5 for the desired compound) is often a suitable starting point for column chromatography.

In the context of related compounds, the separation of 5-nitro and 6-nitro isomers of 1H-indole-3-carbaldehyde has been successfully achieved using column chromatography on silica gel with an eluent mixture of ethyl acetate and hexane in a 3:7 ratio. Given the structural similarity, it is plausible that a similar solvent system, perhaps with minor adjustments in polarity, would be effective for the purification of "this compound". The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

Table 2: Exemplary Column Chromatography Parameters for Indole Derivatives

| Compound to be Purified | Stationary Phase | Eluent System (v/v) | Application | Reference |

| Products of C-3 Formylation of Indoles | Silica Gel | Petroleum Ether/Ethyl Acetate (2:1) | Product Purification | rsc.org |

| Products of C-3 Thiocyanation of Indoles | Silica Gel | Petroleum Ether/Dichloromethane (1:5) | Product Purification | rsc.org |

| Crude product from nitration of 1,3,6,8-tetrabromopyrene (B107014) derivative | Silica Gel | Acetone/Dichloromethane (1:4) | Purification of a complex heterocyclic product | rsc.org |

| 6-Nitro-2-(piperidin-1-yl)indole-3-carbaldehyde | Silica Gel | Chloroform/Methanol (98:2) | Purification of a substituted 6-nitroindole (B147325) | nii.ac.jp |

| 6-Nitro-2-(pyrrol-1-yl)indole-3-carbaldehyde | Silica Gel | Chloroform/Methanol (98:2) | Purification of a substituted 6-nitroindole | nii.ac.jp |

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for the unambiguous confirmation of a molecule's structure and for understanding its solid-state packing.

As of the current literature survey, a crystal structure for "this compound" itself has not been reported in publicly accessible databases. However, crystallographic data for closely related indole derivatives can offer significant insights into the expected structural features of the target molecule.

For instance, the crystal structure of the parent compound, 1-methyl-1H-indole-3-carbaldehyde , is available in the Cambridge Structural Database (CSD), with the CCDC number 161514. nih.gov Analysis of this structure would reveal the planarity of the indole ring system and the conformation of the 3-carbaldehyde group relative to the ring.

The availability of a suitable single crystal is a prerequisite for X-ray diffraction analysis. Should a crystalline derivative of "this compound" be synthesized, its structural analysis would provide definitive proof of its constitution and stereochemistry.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Efficient Transformations

The functionalization of the indole (B1671886) core in 1-methyl-6-nitro-1H-indole-3-carbaldehyde is a key area of research. The development of novel catalytic systems is paramount for achieving efficient and selective transformations. While traditional methods often require harsh conditions, modern catalysis offers milder and more precise alternatives.

Recent advancements in transition-metal catalysis, particularly with palladium, iridium, and copper, have opened new avenues for the functionalization of indole derivatives. organic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions could be employed for the further modification of the indole nucleus, potentially at positions that are otherwise difficult to access. Iridium-catalyzed C-H borylation is another powerful technique that could be applied to introduce boryl groups, which can then be converted into a wide array of functional groups. nih.govresearchgate.net The electron-withdrawing nature of the nitro group in this compound can influence the regioselectivity of these C-H activation reactions. francis-press.com

Furthermore, organocatalysis presents a metal-free approach to asymmetric synthesis. Chiral catalysts could be used to perform enantioselective additions to the carbaldehyde group or to catalyze reactions at other positions on the indole ring, leading to the synthesis of chiral molecules with potential biological activity. rsc.org

A comparative look at potential catalytic transformations is presented in the table below:

| Catalytic System | Potential Transformation on this compound | Key Advantages | Relevant Research on Analogues |

|---|---|---|---|

| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at various positions. | High efficiency, broad substrate scope. organic-chemistry.orgorganic-chemistry.org | Synthesis of 2,3-substituted indoles. organic-chemistry.org |

| Iridium-based catalysts | C-H borylation for further functionalization. | High regioselectivity and functional group tolerance. nih.govresearchgate.net | C-H borylation of various indole derivatives. researchgate.net |

| Copper-based catalysts | Domino reactions for the synthesis of polysubstituted indoles. | Atom economy, ligand-free conditions. organic-chemistry.org | Synthesis of polysubstituted indoles from 2-haloanilines. organic-chemistry.org |

| Organocatalysts (e.g., chiral amines, phosphoric acids) | Enantioselective additions to the carbaldehyde, allylic alkylations. | Metal-free, environmentally benign, enantioselectivity. rsc.org | Asymmetric allylic alkylation of 2-methyl-3-nitroindoles. rsc.org |

Application of Flow Chemistry and Automated Synthesis in Derivatization

Flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and scalability. youtube.comyoutube.comyoutube.com The synthesis and derivatization of this compound could greatly benefit from this approach. For example, nitration reactions, which are often exothermic and can be hazardous on a large scale in batch processes, can be performed more safely in a continuous flow reactor. nih.gov

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery of new derivatives. semanticscholar.org By systematically varying reaction parameters such as temperature, pressure, and reagent concentrations, these automated systems can rapidly optimize reaction conditions and generate libraries of compounds based on the this compound scaffold. beilstein-journals.orgnih.gov This high-throughput approach is particularly valuable for exploring the chemical space around this molecule for applications in drug discovery and materials science.

The potential benefits of applying flow chemistry to the synthesis of derivatives of this compound are summarized below:

| Parameter | Advantage in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Reaction Time | Significantly reduced residence times. youtube.com | Faster synthesis of derivatives. |

| Temperature and Pressure Control | Precise control over reaction parameters, allowing for superheating and high-pressure reactions. youtube.com | Improved yields and selectivity in transformations. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. nih.gov | Safer handling of nitration and other potentially hazardous reactions. |

| Scalability | Seamless scaling from laboratory to production scale. youtube.com | Facilitates the large-scale production of key intermediates. |

Computational Chemistry and Molecular Modeling for Reactivity Prediction

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the reactivity of molecules like this compound. ajpchem.org Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org This information can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic strategies.

For example, modeling can predict how the electron-withdrawing nitro group and the aldehyde group influence the reactivity of different positions on the indole ring. rsc.org Furthermore, computational studies can be used to investigate reaction mechanisms, calculate activation energies, and predict the stereochemical outcome of reactions. francis-press.com This predictive power can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed. Machine learning algorithms are also being increasingly used to predict reaction outcomes and optimize reaction conditions based on large datasets of chemical reactions. francis-press.combeilstein-journals.orgnih.gov

Exploration of New Chemical Space through Advanced Synthetic Strategies

The unique substitution pattern of this compound makes it an excellent starting point for exploring new chemical space. Advanced synthetic strategies can be employed to construct complex molecular architectures that are not readily accessible through traditional methods.

One promising approach is the use of dearomatization reactions, where the aromaticity of the indole ring is temporarily disrupted to allow for the introduction of new functional groups in a highly stereocontrolled manner. researchgate.net The electron-deficient nature of the 3-nitroindole system, a close relative, has been shown to facilitate such transformations. researchgate.netrsc.org Similarly, the aldehyde group of this compound can participate in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials.

The development of iterative synthesis methods, which allow for the controlled, step-wise construction of oligomers and polymers, could also be applied to this scaffold. nih.gov This could lead to the creation of novel materials with interesting electronic and photophysical properties.

Potential in the Development of New Research Tools and Probes

The inherent properties of the nitroindole scaffold suggest that derivatives of this compound could be valuable as research tools and probes. The nitro group can act as a quencher of fluorescence, and its reduction to an amino group can lead to a "turn-on" fluorescent response. This principle can be exploited to design fluorescent probes for detecting specific biological analytes or monitoring enzymatic activity. chemimpex.com

Nitroindole derivatives have been incorporated into oligonucleotides as universal bases or as labels for DNA sequencing and hybridization probes. google.com The specific substitution pattern of this compound could be tailored to create novel probes with improved properties, such as enhanced brightness, photostability, or sensitivity. Furthermore, the aldehyde group provides a convenient handle for conjugation to other molecules, such as proteins or nanoparticles, to create targeted probes for bioimaging applications. nih.govmdpi.com The development of indole-based fluorescent probes is an active area of research, with applications in visualizing cellular processes in real-time. nih.govmdpi.com

The potential applications of derivatives of this compound as research tools are highlighted below:

| Application Area | Principle of Operation | Potential Advantage of this Scaffold |

|---|---|---|

| Fluorescent Probes | Fluorescence quenching by the nitro group, with a "turn-on" response upon reduction. chemimpex.com | Tunable photophysical properties based on further derivatization. |

| Oligonucleotide Labeling | Incorporation as a modified base or a fluorescent label. google.com | Potential for creating novel probes for nucleic acid detection. |

| Bioimaging | Conjugation to biomolecules via the aldehyde group for targeted imaging. nih.govmdpi.com | Versatile platform for creating targeted imaging agents. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methyl-6-nitro-1H-indole-3-carbaldehyde, and how can purity be ensured?

- Methodology :

- Synthesis : The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups to indole derivatives. For example, indole precursors can be treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled heating (80–110°C) to form the aldehyde moiety .

- Methylation : After introducing the nitro group at the 6-position, methylation at the 1-position can be achieved using sodium hydride (NaH) and methyl iodide in DMF, followed by purification via recrystallization or column chromatography .

- Purification : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity. Recrystallization from methanol or ethanol is effective for obtaining high-purity crystals .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can confirm the methyl group (δ ~3.8 ppm for N–CH₃) and aldehyde proton (δ ~10 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons, aiding in positional assignment .

- IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520 and ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 219.064 for C₁₀H₈N₂O₃) .

Q. How does the nitro group influence the compound’s reactivity in substitution or coupling reactions?

- Methodology :

- The nitro group at the 6-position is strongly electron-withdrawing, directing electrophilic attacks to the 4- or 7-positions of the indole ring. This facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions .

- For cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group may require protection or reduction to avoid interference. Catalytic hydrogenation (Pd/C, H₂) can reduce it to an amine, which can later be reoxidized .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Using programs like SHELXL (from the SHELX suite), researchers can refine crystal structures to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between aldehyde and nitro groups) .

- Challenges : The nitro group’s strong polarity may induce crystal packing distortions. High-resolution data (≤0.8 Å) and low-temperature measurements (100 K) improve accuracy .

Q. How should researchers address contradictory data in reaction yields or spectroscopic results during synthesis?

- Methodology :

- Reproducibility Checks : Vary reaction parameters (temperature, solvent, catalyst loading) systematically. For example, excess POCl₃ in the Vilsmeier-Haack step can lead to side products, requiring stoichiometric optimization .

- Analytical Cross-Validation : Combine multiple techniques (e.g., HPLC for purity, differential scanning calorimetry for thermal stability) to resolve discrepancies in NMR or mass spectra .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Methodology :

- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate the indole ring at specific positions, followed by quenching with electrophiles (e.g., alkyl halides) .

- Protection/Deprotection : Temporarily protect the aldehyde as an acetal to prevent unwanted side reactions during modifications at the 4- or 7-positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.